2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid 2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 2082756-04-3
VCID: VC7644304
InChI: InChI=1S/C6H12N2O2.C2HF3O2/c1-7-6(9)4-10-5-2-8-3-5;3-2(4,5)1(6)7/h5,8H,2-4H2,1H3,(H,7,9);(H,6,7)
SMILES: CNC(=O)COC1CNC1.C(=O)(C(F)(F)F)O
Molecular Formula: C8H13F3N2O4
Molecular Weight: 258.197

2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid

CAS No.: 2082756-04-3

Cat. No.: VC7644304

Molecular Formula: C8H13F3N2O4

Molecular Weight: 258.197

* For research use only. Not for human or veterinary use.

2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid - 2082756-04-3

Specification

CAS No. 2082756-04-3
Molecular Formula C8H13F3N2O4
Molecular Weight 258.197
IUPAC Name 2-(azetidin-3-yloxy)-N-methylacetamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H12N2O2.C2HF3O2/c1-7-6(9)4-10-5-2-8-3-5;3-2(4,5)1(6)7/h5,8H,2-4H2,1H3,(H,7,9);(H,6,7)
Standard InChI Key GURJCONZNASXIF-UHFFFAOYSA-N
SMILES CNC(=O)COC1CNC1.C(=O)(C(F)(F)F)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound is systematically named 2-(azetidin-3-yloxy)-N-methylacetamide;2,2,2-trifluoroacetic acid under IUPAC rules, reflecting its dual-component nature . Key identifiers include:

PropertyValueSource
CAS Registry Number2082756-04-3
Molecular FormulaC8H13F3N2O4\text{C}_8\text{H}_{13}\text{F}_3\text{N}_2\text{O}_4
Molecular Weight258.19 g/mol
SMILES NotationOC(=O)C(F)(F)F.CNC(=O)COC1CNC1
InChI KeyGURJCONZNASXIF-UHFFFAOYSA-N

The azetidine ring (a four-membered saturated heterocycle) is substituted at the 3-position with an oxygen-linked methylacetamide group, while the TFA component provides a trifluoromethyl carboxylate counterion .

Crystallographic and Conformational Analysis

X-ray diffraction data are unavailable, but computational models predict a planar azetidine ring with slight puckering due to steric strain. The acetamide side chain adopts a gauche conformation to minimize steric clash with the azetidine nitrogen . TFA’s trifluoromethyl group induces strong dipole interactions, stabilizing the ionic pair via N–H···O hydrogen bonds between the azetidine ammonium and TFA carboxylate .

Synthesis and Manufacturing

Reaction Pathways

The compound is synthesized through acid-base neutralization:

Azetidin-3-yloxy-N-methylacetamide+CF3COOH2-(Azetidin-3-yloxy)-N-methylacetamide, TFA\text{Azetidin-3-yloxy-N-methylacetamide} + \text{CF}_3\text{COOH} \rightarrow \text{2-(Azetidin-3-yloxy)-N-methylacetamide, TFA}

Key steps include:

  • Azetidine precursor preparation: Ring-closing metathesis or nucleophilic substitution to form the azetidine core .

  • Acetamide functionalization: Reaction of azetidin-3-ol with methyl acetamide under Mitsunobu conditions .

  • Salt formation: Equimolar mixing with TFA in polar aprotic solvents (e.g., dichloromethane), followed by lyophilization .

Optimization and Yield

Industrial batches report ≥95% purity, achieved via recrystallization from ethanol/water mixtures . Critical parameters include:

  • Temperature: 0–5°C during acid addition to prevent exothermic decomposition .

  • Solvent selection: Tetrahydrofuran enhances ionic dissociation, improving yield .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod
Melting Point132–135°C (decomposes)Differential Scanning Calorimetry
Solubility in Water48 mg/mL (25°C)USP <921>
LogP (Partition Coefficient)0.89HPLC Estimation
pKa (Azetidinium ion)8.2 ± 0.3Potentiometric Titration

The compound exhibits hygroscopicity due to TFA’s hydrophilic nature, requiring desiccant storage .

Spectroscopic Characterization

  • NMR (1H^1\text{H}): δ 3.12 (s, 3H, N–CH3_3), δ 4.21 (m, 2H, OCH2_2), δ 3.65–3.72 (m, 4H, azetidine ring) .

  • FT-IR: 1715 cm1^{-1} (C=O stretch, acetamide), 1678 cm1^{-1} (COO^-, TFA), 1200–1140 cm1^{-1} (C–F stretches) .

Pharmacological and Industrial Applications

Role in Medicinal Chemistry

Though direct therapeutic uses are undisclosed, structural analogs appear in patents for:

  • Angiogenesis inhibitors: Fumagillol derivatives targeting methionine aminopeptidase-2 .

  • Anticancer agents: Azetidine-containing prodrugs with improved bioavailability via TFA salt formation .

Material Science Applications

  • Ionic liquid precursor: TFA’s low nucleophilicity stabilizes azetidinium ions in conductive polymers .

  • Crosslinking agents: Azetidine rings participate in [2+2] cycloadditions for epoxy resins .

Environmental Impact and Regulatory Status

Environmental Persistence

Upon hydrolysis, TFA releases into ecosystems with a half-life >40 years, bioaccumulating in terrestrial plants (BCF = 12–18) . Global rainwater concentrations exceed 100 ng/L, necessitating monitoring under REACH’s PMT/vPvM criteria .

Regulatory Guidelines

  • EPA: Listed as a PFAS degradation product (U.S. EPA, 2024).

  • EU: Under evaluation for Annex XIV restriction (ECHA, 2025) .

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